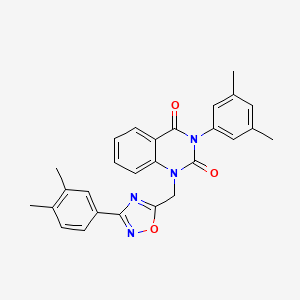

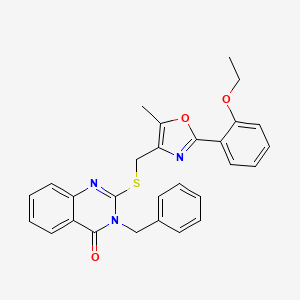

![molecular formula C17H20N6O2 B2626998 Pyrazin-2-yl(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone CAS No. 2034338-57-1](/img/structure/B2626998.png)

Pyrazin-2-yl(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a derivative of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine . It is a complex organic molecule with potential applications in medicinal chemistry .

Synthesis Analysis

The synthesis of this compound and its derivatives involves the use of NH-pyrazole carbonic acids as a key intermediate . The process demonstrates the efficacy of introducing different substituents, neutral or functionalized, in different positions of pyrazole and/or piperazine rings .Molecular Structure Analysis

The molecular structure of this compound is complex, with a tetrahydropyrazolo[1,5-a]pyrazine core . The structure allows for the introduction of different substituents in various positions of the pyrazole and/or piperazine rings .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve several steps . The regioselectivity for direct insertion of the substituent to the 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine core is a key aspect of the synthesis .Scientific Research Applications

1. Histamine H3 Receptor Antagonists

A study explored small molecules with heterocyclic cores, including pyrazin-2-yl derivatives, for their affinity at the human histamine H3 receptor (hH3R). One compound in this series demonstrated high affinity, selectivity, and the ability to cross the blood-brain barrier, indicating potential for neurological applications (Swanson et al., 2009).

2. Antimicrobial Activity

Another study synthesized pyrazin-2-yl compounds and tested them for antimicrobial activity. These compounds, including amide derivatives, showed variable and modest activity against bacteria and fungi, suggesting their potential as antimicrobial agents (Patel et al., 2011).

3. Antimycobacterial Activity

Pyrazin-2-yl derivatives have also been investigated for their antimycobacterial properties. A study demonstrated the synthesis of nicotinic acid hydrazide derivatives with pyrazin-2-yl moieties, which exhibited antimycobacterial activity (Sidhaye et al., 2011).

4. Synthesis and Structural Characterization

Another research focused on the synthesis and structural characterization of pyrazin-2-yl derivatives, including a study on their X-ray crystal analysis. This work aids in understanding the molecular structure and properties of these compounds (Lv et al., 2013).

5. Anticancer and Antimicrobial Activities

Research on pyrazin-2-yl derivatives has also extended to their potential anticancer and antimicrobial applications. A study synthesized and evaluated these compounds for their activity against cancer cell lines and pathogenic bacteria and fungi, showing promising results (Katariya et al., 2021).

6. Antibacterial and Antifungal Agents

Further research on pyrazin-2-yl derivatives includes their synthesis and characterization as potential antibacterial and antifungal agents. These compounds have been found to exhibit good activity against various strains, highlighting their potential in treating infectious diseases (Sanjeeva et al., 2022).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

[4-(pyrazine-2-carbonyl)piperazin-1-yl]-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N6O2/c24-16(14-11-13-3-1-2-6-23(13)20-14)21-7-9-22(10-8-21)17(25)15-12-18-4-5-19-15/h4-5,11-12H,1-3,6-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDYLCKGLVZTEIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C(=CC(=N2)C(=O)N3CCN(CC3)C(=O)C4=NC=CN=C4)C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

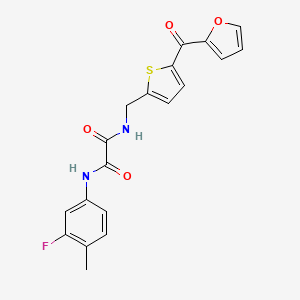

![2-[[4-(3-Fluoro-4-formylphenyl)phenyl]methylsulfanyl]acetic acid](/img/structure/B2626915.png)

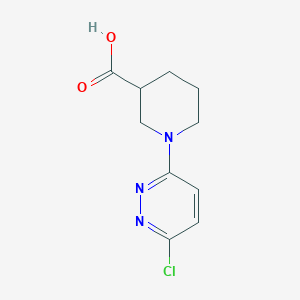

![8-(2-Methylprop-2-enyl)-5-oxa-8-azaspiro[3.5]nonane](/img/structure/B2626918.png)

![5-Chloro-2-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoic acid](/img/structure/B2626920.png)

![1-(3-(Benzo[d]thiazol-2-yl)phenyl)-3-(3,4-dimethoxybenzyl)urea](/img/structure/B2626923.png)

![5-methyl-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2626925.png)

![3,5-dimethoxy-N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2626926.png)

![N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2626930.png)